Bienvenue dans la boutique en ligne BenchChem!

Leucomycin A4

Antibacterial MIC Staphylococcus aureus

Leucomycin A4 (CAS 18361‑46‑1) is the research‑grade choice for macrolide SAR studies. Its unique 3‑acetate‑4B‑butanoate acylation delivers built‑in prodrug behavior—reducing toxicity while boosting in‑vivo efficacy compared to non‑acetylated analogs. With strong ribosomal engagement (IC₅₀ = 1.2 µM) and potent anti‑S. aureus activity (MIC = 0.15 µg/mL), it serves as both a high‑fidelity impurity standard for josamycin QC and a robust scaffold for resistance mechanism dissection. Order ≥95% HPLC‑pure material backed by cold‑chain shipping.

Molecular Formula C41H67NO15
Molecular Weight 814.0 g/mol
CAS No. 18361-46-1
Cat. No. B101725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeucomycin A4
CAS18361-46-1
Molecular FormulaC41H67NO15
Molecular Weight814.0 g/mol
Structural Identifiers
SMILESCCCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)OC(=O)C)C)O)C)CC=O)C)C
InChIInChI=1S/C41H67NO15/c1-11-15-31(46)55-39-26(5)52-33(22-41(39,7)49)56-36-25(4)53-40(35(48)34(36)42(8)9)57-37-28(18-19-43)20-23(2)29(45)17-14-12-13-16-24(3)51-32(47)21-30(38(37)50-10)54-27(6)44/h12-14,17,19,23-26,28-30,33-40,45,48-49H,11,15-16,18,20-22H2,1-10H3/b13-12+,17-14+/t23-,24-,25-,26+,28+,29+,30-,33+,34-,35-,36-,37+,38+,39+,40+,41-/m1/s1
InChIKeyXVTMRUKLMXPAKO-RXUUKHTDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid

Leucomycin A4 (CAS 18361-46-1): A Potent 16-Membered Macrolide Antibiotic from Streptomyces kitasatoensis


Leucomycin A4 (CAS 18361-46-1), also known as Kitasamycin A4, is a 16-membered macrocyclic lactone antibiotic belonging to the leucomycin complex produced by Streptomyces kitasatoensis [1]. It is structurally defined as Leucomycin V, 3-acetate 4B-butanoate, with a molecular formula of C₄₁H₆₇NO₁₅ and a molecular weight of 813.97 [2]. As a potent macrolide, it exerts its antibacterial effect by binding to the 50S ribosomal subunit, thereby inhibiting bacterial protein synthesis . Leucomycin A4 demonstrates significant activity against a variety of Gram-positive bacteria, including Staphylococcus aureus, Bacillus subtilis, and Corynebacterium diphtheriae, as well as certain Gram-negative organisms like Neisseria gonorrhoeae and Haemophilus influenzae .

Why Leucomycin A4 (CAS 18361-46-1) Cannot Be Replaced by a Generic 16-Membered Macrolide


Substituting Leucomycin A4 with another 16-membered macrolide, such as josamycin or spiramycin, is scientifically unsound due to distinct structure-activity relationships (SAR) governing potency, spectrum, and even in vivo behavior. Within the leucomycin complex itself, components like A1, A3, and A5 exhibit differential activities [1]. More broadly, even minor structural modifications to the macrolide core, such as specific acylation patterns, drastically alter biological activity. For instance, acetylation at the C3 position of Leucomycin A4's lactone ring reduces in vitro activity but enhances in vivo performance and lowers toxicity . Furthermore, the unique acylation at the 4″-O-position of the mycarose moiety is a critical determinant for high-affinity ribosome binding, a feature not universally shared among 16-membered macrolides [2]. Therefore, assuming functional equivalence based on class membership alone ignores quantifiable differences in potency, target engagement, and pharmacokinetic properties, leading to unreliable experimental or therapeutic outcomes.

Quantitative Evidence for the Selection of Leucomycin A4 (CAS 18361-46-1) Over Its Analogs


High Potency Against Key Pathogens: Direct MIC Comparison of Leucomycin A4 vs. Erythromycin and Josamycin

Leucomycin A4 demonstrates superior or comparable potency to other clinically relevant macrolides against common Gram-positive pathogens. In a direct, cross-study comparison of minimum inhibitory concentrations (MICs) against S. aureus, Leucomycin A4 (MIC = 0.15 µg/mL) is significantly more potent than erythromycin and josamycin, which exhibit MICs typically in the range of 0.78–3.2 µg/mL [1]. This 5- to 21-fold increase in potency is a critical differentiator for research focusing on low-dose efficacy or overcoming moderate resistance.

Antibacterial MIC Staphylococcus aureus

Differentiated Binding Affinity: Quantifying Ribosome Engagement of Leucomycin A4

The primary mechanism of action is binding to the bacterial 50S ribosomal subunit. Leucomycin A4 exhibits a specific binding affinity with an IC₅₀ of 1.2 µM in a radioligand binding assay using E. coli ribosomes . This quantitative target engagement data provides a direct benchmark for comparing the intrinsic activity of Leucomycin A4 against its derivatives and other macrolides. Crucially, structure-activity relationship studies reveal that acylation at the 4″ position of the mycarose moiety, a feature of Leucomycin A4, significantly enhances binding affinity to ribosomes compared to non-acylated analogs [1].

Target Engagement Ribosome Binding Mechanism of Action

Structural Basis for Unique In Vivo Performance: The C3-Acetylation Advantage

A key differentiator of Leucomycin A4 is the acetylation at the C3 position of its lactone ring. This specific modification has a well-documented, quantifiable effect on its biological profile. While C3-acetylation reduces in vitro antibacterial activity, it significantly enhances in vivo efficacy and reduces systemic toxicity . This contrasts with the native or other acylated forms of leucomycins, establishing Leucomycin A4 as a distinct chemical entity with a superior therapeutic index in animal models. This prodrug-like behavior is a critical consideration for any study transitioning from in vitro to in vivo systems.

Prodrug In Vivo Efficacy Toxicity

Broad-Spectrum Activity Profile: Quantified Potency Against Diverse Pathogens

Leucomycin A4 exhibits a broad and potent antibacterial spectrum beyond just S. aureus. Its activity has been quantified against a panel of clinically relevant bacteria, with reported MIC values of 0.15 µg/mL for B. subtilis, 0.15 µg/mL for C. diphtheriae, 0.6 µg/mL for N. gonorrhoeae, and 0.15 µg/mL for H. influenzae . This profile, particularly its low MIC against the Gram-negative pathogen H. influenzae (0.15 µg/mL), is notable. While direct comparator data for all these strains is not available from a single study, this specific, multi-strain MIC dataset provides a clear, quantitative benchmark for researchers evaluating Leucomycin A4's utility in various infection models.

Antibacterial Spectrum Gram-negative Corynebacterium

High-Impact Research and Industrial Scenarios for Leucomycin A4 (CAS 18361-46-1)


Development of Next-Generation Macrolides via Semi-Synthesis

Leucomycin A4 serves as an advanced starting material for creating novel macrolide antibiotics with improved properties. Its specific acylation pattern (3-acetate, 4B-butanoate) provides distinct chemical handles for selective modifications. For instance, patents describe the synthesis of ring-contracted 14-membered macrolides derived from leucomycins, including A4, yielding compounds with potentially different antibacterial spectra and resistance profiles [1]. Its established ribosome binding affinity (IC₅₀ = 1.2 µM) also makes it a valuable scaffold for structure-activity relationship (SAR) studies aimed at optimizing target engagement .

In Vivo Proof-of-Concept Studies for Bacterial Infections

For researchers transitioning from in vitro assays to animal models, Leucomycin A4 offers a distinct advantage. Its C3-acetyl group acts as a prodrug moiety, conferring enhanced in vivo activity and reduced toxicity compared to non-acetylated leucomycins . This pre-validated pharmacokinetic profile reduces experimental variability and increases the likelihood of observing therapeutic effects in murine or other small-animal infection models, making it a more reliable tool for in vivo proof-of-concept studies than other, less optimized leucomycin components.

Analytical Reference Standard for Quality Control of Josamycin

In pharmaceutical manufacturing and quality control, Leucomycin A4 is a critical impurity standard. It is a specified impurity for josamycin, a clinically used 16-membered macrolide (also known as leucomycin A3) . Its well-defined structure and availability as a characterized reference standard are essential for developing and validating analytical methods (e.g., HPLC, LC-MS) to ensure the purity and safety of josamycin API batches, meeting stringent regulatory pharmacopeial requirements.

Mechanistic Studies on Macrolide Resistance

The high potency of Leucomycin A4 against S. aureus (MIC = 0.15 µg/mL) makes it an ideal tool for probing the mechanisms of macrolide resistance . By comparing its activity against panels of wild-type and resistant strains (e.g., those with erm or msr genes), researchers can dissect structure-resistance relationships. Its strong ribosomal binding provides a clear phenotype for studying target-site mutations or methylation that confer resistance, offering insights that may be applicable to the entire macrolide class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Leucomycin A4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.